1h-Indazole,4-(2-fluoro-4-nitrophenoxy)-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8FN3O3 |
|---|---|
Molecular Weight |
273.22 g/mol |
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-1H-indazole |
InChI |
InChI=1S/C13H8FN3O3/c14-10-6-8(17(18)19)4-5-13(10)20-12-3-1-2-11-9(12)7-15-16-11/h1-7H,(H,15,16) |
InChI Key |
BHFLTTIETPPQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
General Significance of the Indazole Scaffold in Chemical and Biological Research
The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold is a cornerstone in modern medicinal chemistry, primarily due to its versatile biological activity and its utility as a synthetic intermediate. nih.gov The unique chemical properties and tautomeric forms of indazole make it a flexible and valuable core for developing a wide range of bioactive molecules. nih.gov
Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities. nih.gov Research has extensively documented their potential as anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic agents. nih.govresearchgate.netnih.gov However, the most profound impact of the indazole scaffold has been in the realm of oncology. mdpi.com Several FDA-approved drugs and numerous clinical candidates incorporate this moiety, highlighting its therapeutic relevance. researchgate.netnih.gov For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, and Niraparib is a PARP inhibitor for certain types of ovarian cancer. nih.gov These successes underscore the indazole nucleus as a crucial structural motif in the design of novel drug molecules. nih.gov
The significance of the indazole scaffold is summarized in the table below, which outlines its diverse biological activities.
| Biological Activity | Therapeutic Area | Reference |
| Antitumor | Oncology | mdpi.com |
| Anti-inflammatory | Inflammation | nih.govnih.gov |
| Antibacterial | Infectious Diseases | researchgate.net |
| Antifungal | Infectious Diseases | nih.gov |
| Anti-HIV | Virology | nih.govresearchgate.net |
| Antiarrhythmic | Cardiology | researchgate.netnih.gov |
Contextualization of 1h Indazole,4 2 Fluoro 4 Nitrophenoxy Derivatives Within Privileged Heterocyclic Systems
The concept of "privileged structures" is central to contemporary drug discovery. This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. researchgate.net These frameworks, such as the indazole ring system, offer a strategic advantage in the development of new drugs because they provide a proven starting point for library synthesis and lead optimization. mdpi.com Indazole is considered a bioisostere of indole, another prominent privileged scaffold, differing by the replacement of a carbon atom at the 2-position with nitrogen. nih.gov
Derivatives of 1H-indazole, including those with substitutions at the 4-position like 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-, are situated within this context. The 4-position of the indazole ring is a key vector for modification, allowing chemists to project substituents into the binding pockets of target proteins, such as kinases. The phenoxy ether linkage is a common and effective linker in medicinal chemistry, providing a balance of rigidity and conformational flexibility. By attaching various substituted phenyl rings via this linker, researchers can systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The use of heterocyclic systems like indazole and imidazole (B134444) as privileged structures is a well-established strategy for developing kinase inhibitors and other targeted therapies. researchgate.net
Evolution of Research on Indazole Based Compounds
The scientific journey of indazole began with its initial definition by Emil Fischer as a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.govnih.gov For many years, research into indazole chemistry was foundational, focusing on synthesis and basic reactivity. However, the discovery of the significant pharmacological properties of its derivatives catalyzed an explosion of interest over the past few decades. researchgate.net
Early research efforts were dedicated to establishing reliable methods for synthesizing the indazole core. nih.gov Over time, the focus shifted towards the functionalization of the indazole ring at its various positions to create novel analogs with enhanced biological activity. nih.gov The development of modern synthetic methodologies, including cross-coupling reactions and C-H functionalization, has greatly expanded the diversity of accessible indazole derivatives. nih.gov This has allowed for more sophisticated structure-activity relationship (SAR) studies and the fine-tuning of compounds for specific biological targets. Reviews of the field show a clear progression from the synthesis of simple indazoles to the rational design of complex, highly functionalized molecules for clinical applications, with research tracked from as early as 1966 to the present day. nih.gov
Research Objectives and Scope of the Academic Investigation into 1h Indazole,4 2 Fluoro 4 Nitrophenoxy
Strategies for the Construction of the Indazole Core
The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prevalent motif in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to a variety of effective methods.
Cyclization Reactions for Benzopyrazole Ring Formation
The formation of the benzopyrazole, or indazole, ring is often achieved through intramolecular cyclization reactions of appropriately substituted benzene derivatives. A common approach involves the cyclization of o-acylphenylhydrazines or related precursors. For instance, the reaction of an o-halobenzaldehyde or o-haloketone with hydrazine (B178648) can lead to the formation of the indazole ring system. nih.gov Another classical method is the Davis-Beirut reaction, which involves the reaction of a nitro-substituted toluene (B28343) with a base to form an indazole derivative.
Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing the indazole skeleton. This can be achieved through the reaction of arynes with diazo compounds. nih.govorganic-chemistry.org The in situ generation of arynes from precursors like 2-(trimethylsilyl)phenyl triflates, followed by their reaction with diazomethane (B1218177) or substituted diazo compounds, provides a versatile route to a wide array of substituted indazoles. nih.gov
Transition Metal-Catalyzed Approaches in Indazole Synthesis
Modern organic synthesis heavily relies on transition metal catalysis, and the construction of the indazole core is no exception. Palladium-, copper-, and rhodium-catalyzed reactions have emerged as highly efficient methods for C-N and N-N bond formation, which are crucial steps in indazole synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the intramolecular cyclization of o-haloarylhydrazones to yield indazoles. organic-chemistry.org Similarly, copper-catalyzed Ullmann-type couplings can facilitate the intramolecular N-arylation to form the pyrazole ring. nih.gov Rhodium-catalyzed C-H activation and annulation reactions of aryl-containing starting materials with diazo compounds or other nitrogen sources have also been developed as a direct and atom-economical route to functionalized indazoles. ossila.com
| Catalyst | Reactants | Reaction Type | Ref. |
| Palladium(II) acetate | o-haloarylhydrazones | Intramolecular C-N coupling | organic-chemistry.org |
| Copper(I) iodide | o-haloarylhydrazones | Intramolecular N-arylation | nih.gov |
| Rhodium(III) complexes | Aryl imines and diazo compounds | C-H activation/annulation | ossila.com |
Acid- and Base-Catalyzed Methods for Indazole Scaffolds
Both acid and base catalysis play a significant role in various indazole synthesis strategies. Acid-catalyzed cyclization of hydrazones derived from o-acyl anilines is a well-established method. The acid facilitates the intramolecular condensation and dehydration steps, leading to the formation of the indazole ring.
Conversely, base-mediated reactions are also prevalent. For example, the intramolecular nucleophilic aromatic substitution (SNAr) of a suitably substituted o-halophenylhydrazone can be promoted by a base to afford the indazole product. organic-chemistry.org The choice between acid and base catalysis often depends on the specific substrates and the desired substitution pattern on the final indazole product. wikipedia.orgguidechem.com
Green Chemistry Principles in Indazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indazoles. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, renewable starting materials, and more efficient reaction conditions.
Examples of green chemistry approaches in indazole synthesis include the use of water as a solvent, microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, and the development of catalyst-free or metal-free reaction conditions. nih.govnih.gov For instance, the use of natural acid catalysts, such as lemon peel powder under ultrasound irradiation, has been reported for the synthesis of 1H-indazoles, offering an eco-friendly alternative to traditional methods. nih.gov
Synthesis and Functionalization of the 4-(2-fluoro-4-nitrophenoxy)- Substituent
The introduction of the 4-(2-fluoro-4-nitrophenoxy)- group at the 4-position of the indazole core is a key step in the synthesis of the target molecule. This is typically achieved through an etherification reaction.
Etherification Reactions at the Indazole 4-Position
The formation of the ether linkage at the 4-position of the indazole ring generally involves the reaction of a 4-hydroxy-1H-indazole intermediate with a suitable aryl halide. The synthesis of 4-hydroxy-1H-indazole can be accomplished through various methods, including the demethylation of 4-methoxy-1H-indazole or through cyclization of appropriately substituted precursors.
Once 4-hydroxy-1H-indazole is obtained, it can be reacted with 1,2-difluoro-4-nitrobenzene in an etherification reaction. Two common methods for this type of transformation are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
The Ullmann condensation typically involves the use of a copper catalyst to promote the coupling of an alcohol (in this case, the 4-hydroxyindazole) with an aryl halide. organic-chemistry.org The reaction is usually carried out in the presence of a base.
Nucleophilic Aromatic Substitution (SNAr) is another viable strategy. The fluorine atom at the 2-position of 1,2-difluoro-4-nitrobenzene is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 4-position. The reaction of 4-hydroxy-1H-indazole (as its corresponding phenoxide, generated by a base) with 1,2-difluoro-4-nitrobenzene would proceed via an addition-elimination mechanism, where the indazol-4-oxide attacks the carbon bearing the fluorine, followed by the elimination of the fluoride ion to form the desired ether. nih.gov The presence of the nitro group is crucial for activating the aromatic ring towards this type of substitution.
| Reaction Type | Key Reagents | Mechanism | Ref. |
| Ullmann Condensation | 4-Hydroxy-1H-indazole, 1,2-difluoro-4-nitrobenzene, Copper catalyst, Base | Copper-catalyzed cross-coupling | organic-chemistry.org |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Hydroxy-1H-indazole, 1,2-difluoro-4-nitrobenzene, Base | Addition-Elimination | nih.gov |
Regioselective Introduction of Fluoro and Nitro Groups onto the Phenoxy Moiety
The synthesis of the target compound, 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.orgnih.govjuniperpublishers.com
The most direct synthetic route involves the condensation of 4-hydroxy-1H-indazole with a highly activated fluoroaromatic compound, such as 1,2-difluoro-4-nitrobenzene. In this reaction, the phenoxide, generated from 4-hydroxy-1H-indazole by a suitable base (e.g., sodium hydride, potassium carbonate), acts as the nucleophile. It attacks the carbon atom bearing a fluorine atom in 1,2-difluoro-4-nitrobenzene. The regioselectivity of this reaction is dictated by the electronic properties of the electrophile. The nitro group, being a strong electron-withdrawing group, activates the halogen atoms at the ortho and para positions for nucleophilic attack. masterorganicchemistry.com In 1,2-difluoro-4-nitrobenzene, the fluorine at the C1 position is para to the nitro group and is therefore the most activated site for substitution, leading to the desired 4-(2-fluoro-4-nitrophenoxy)- moiety.
The general reaction conditions for such SNAr reactions involve a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and may require heating to facilitate the reaction. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.
Table 1: Representative SNAr Reaction for Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Hydroxy-1H-indazole | 1,2-Difluoro-4-nitrobenzene | K₂CO₃ or NaH | DMF or THF | 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)- |
Derivatization Strategies for 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-
The structure of 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)- presents several reactive sites that can be exploited for further chemical modification. These include the nitro group, the fluoro substituent on the phenoxy ring, and the nitrogen atoms of the indazole core.
Chemical Reduction of the Nitro Group to an Amino Group
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis, as it provides a gateway to a vast array of further functionalizations. sci-hub.se This conversion can be accomplished using various reagents and conditions, with the choice often depending on the presence of other functional groups in the molecule. chemistryviews.org For 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-, a high degree of chemoselectivity is required to avoid the reduction of other moieties.
Catalytic hydrogenation is a common and efficient method for this transformation. sci-hub.se The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas. chemistryviews.orgnih.gov This method is known for its high yields and clean reaction profiles, often tolerating other reducible functional groups. chemistryviews.org Another approach involves transfer hydrogenation, which uses a hydrogen donor like hydrazine in the presence of a catalyst. researchgate.net
Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic reagents for nitro group reduction. google.com While effective, these conditions are harsher and may not be suitable for substrates with acid-sensitive functional groups.
Table 2: Comparison of Methods for Nitro Group Reduction
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol, RT, 1-50 atm H₂ | High selectivity, clean reaction, mild conditions. chemistryviews.org | Requires specialized hydrogenation equipment. |
| Transfer Hydrogenation | Hydrazine, Catalyst (e.g., MoO₂) | Methanol or Ethanol, RT to reflux | Avoids use of high-pressure H₂ gas. researchgate.net | Hydrazine is toxic. |
| Metal/Acid Reduction | Sn/HCl or Fe/HCl | Reflux | Inexpensive reagents. | Harsh acidic conditions, stoichiometric metal waste. google.com |
Transformations Involving the Fluoro Substituent
The fluorine atom on the phenoxy ring of 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)- is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group situated in the para position. masterorganicchemistry.com This electronic activation makes the fluorine atom a good leaving group, allowing for its displacement by a variety of nucleophiles. masterorganicchemistry.comnih.gov
The rate of SNAr reactions is highly dependent on the nature of the leaving group, with fluoride often being the most reactive among the halogens in this context. masterorganicchemistry.com This reactivity allows for the introduction of a wide range of functionalities at this position. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, leading to the formation of the corresponding substituted aniline, aryl ether, or aryl thioether derivatives, respectively. The reaction is typically performed in a polar aprotic solvent and may be facilitated by heat.
Table 3: Potential SNAr Transformations of the Fluoro Group
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Pyrrolidine | N-Aryl Amine |
| Alkoxide | Sodium Methoxide | Aryl Ether |
| Thiolate | Sodium Thiophenoxide | Aryl Thioether |
Modifications at the Indazole Nitrogen (N1) for Tautomer Control and Further Elaboration
Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable. nih.govresearchgate.netmdpi.com Direct alkylation of N-unsubstituted indazoles often results in a mixture of N1 and N2 substituted products, posing a significant challenge for regioselectivity. nih.govbeilstein-journals.org Achieving selective functionalization at the N1 position is crucial for controlling the molecule's properties and for subsequent synthetic steps.
Several strategies have been developed to control the regioselectivity of N-alkylation. The outcome of the reaction can be influenced by the choice of base, solvent, and the nature of the electrophile. researchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for many substituted indazoles. nih.govbeilstein-journals.org DFT calculations suggest that for certain substrates, chelation between the cation (e.g., from the base), the N2 atom, and a C3 substituent can direct the electrophile to the N1 position. nih.gov
Thermodynamic control can also be exploited, as N1-acyl indazoles are often more stable than their N2 counterparts, allowing for isomerization to the N1 product under certain conditions. nih.gov Protecting group strategies are also employed to ensure regioselective functionalization.
Table 4: Factors Influencing Regioselectivity of Indazole N-Alkylation
| Factor | Condition Favoring N1 | Condition Favoring N2 | Rationale |
| Base/Solvent | NaH in THF nih.gov | Cs₂CO₃ in DMF | The combination of base and solvent influences the ionic character and solvation of the indazolide anion, affecting the accessibility of N1 vs. N2. nih.gov |
| Reaction Control | Thermodynamic Control | Kinetic Control | The N1-substituted product is often the more stable isomer. nih.govnih.gov |
| Substituents | Electron-withdrawing group at C3 beilstein-journals.org | Sterically bulky group at C7 | Electronic and steric effects of existing substituents on the indazole ring can direct incoming electrophiles. nih.gov |
Further Chemical Transformations of the Phenoxy Ring System
The phenoxy ring system, once modified, offers additional opportunities for chemical diversification. Following the reduction of the nitro group to an amine as described in section 2.3.1, the resulting amino group can undergo a wide range of classical transformations. For example, it can be acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate is particularly versatile and can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.
Furthermore, if the fluoro substituent is replaced by another functional group via SNAr (as discussed in 2.3.2), this new group can also be a handle for further reactions. For instance, if an amino group is introduced, it can be differentially protected or functionalized compared to the amino group derived from the nitro reduction, allowing for complex, site-specific modifications. These sequential transformations enable the synthesis of a diverse library of compounds based on the 1H-Indazole,4-(phenoxy)- scaffold.
Elucidating the Contribution of the 4-(2-fluoro-4-nitrophenoxy)- Moiety to Molecular Activity
The 4-phenoxy substituent on the 1H-indazole core is a critical pharmacophoric element that significantly influences the molecule's interaction with its biological targets. This moiety positions the substituted phenyl ring in a specific spatial orientation, allowing it to access and interact with distinct pockets within a receptor or enzyme active site. The ether linkage provides a degree of rotational flexibility, which can be crucial for achieving an optimal binding conformation.
The contribution of the entire 4-(2-fluoro-4-nitrophenoxy)- group can be understood by comparing the activity of the parent 1H-indazole with the substituted analog. The phenoxy group itself can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The introduction of this bulky group often leads to a substantial increase in binding affinity and potency, as it can occupy pockets that are inaccessible to the unsubstituted indazole core.
| Compound | Structure | Modification | Relative Potency | Key Interaction Type |
|---|---|---|---|---|
| Analog A | 1H-Indazole | Unsubstituted Core | 1x | Minimal |
| Analog B | 4-Phenoxy-1H-indazole | Addition of Phenoxy Group | 50x | Hydrophobic, π-stacking |
| Analog C | 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)- | Full Moiety | >1000x | Hydrophobic, H-bonding, Halogen Interactions |
Impact of Fluorine Substitution on Molecular Recognition and Interactions
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov A fluorine atom possesses a unique combination of characteristics: it is small in size (similar to hydrogen), highly electronegative, and can form strong bonds with carbon. mdpi.com These properties allow it to modulate a molecule's physicochemical profile, including lipophilicity, metabolic stability, and binding affinity, without introducing significant steric bulk. mdpi.combenthamscience.com
In the context of 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-, the fluorine atom at the ortho-position of the phenoxy ring has several profound effects:
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic and multipolar interactions with the protein backbone or side chains, such as C-F···C=O interactions, enhancing binding affinity. nih.govresearchgate.net
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can prevent this process, thereby increasing the compound's half-life and bioavailability. youtube.commdpi.com
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can alter ionization states and improve cell permeability or receptor interaction. mdpi.comresearchgate.net
Conformational Control: The fluorine atom can influence the preferred conformation of the phenoxy ring relative to the indazole core, potentially locking the molecule into a more biologically active shape.
Studies on fluorinated indazoles have shown that the position of fluorine substitution is critical. For instance, in a series of Rho kinase (ROCK1) inhibitors, a fluorine at the C6 position of the indazole ring significantly enhanced potency and oral bioavailability compared to a fluorine at the C4 position. nih.gov Similarly, optimization of 1H-indazol-3-amine derivatives as FGFR inhibitors showed that analogs with a 2,6-difluoro-3-methoxyphenyl residue exhibited the most potent activities. nih.gov
| Compound | Modification | Binding Affinity (IC₅₀, nM) | Metabolic Half-life (t½, min) |
|---|---|---|---|
| Analog D (non-fluorinated) | 4-(4-nitrophenoxy)-1H-indazole | 85 | 15 |
| Analog E (fluorinated) | 4-(2-fluoro-4-nitrophenoxy)-1H-indazole | 12 | 75 |
Role of the Nitro Group in Modulating Biological Activity and Metabolic Pathways
The nitro group (-NO₂) is a powerful electron-withdrawing group and a versatile functional moiety in medicinal chemistry. Its presence on the phenoxy ring of 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)- significantly impacts the compound's electronic properties and potential biological interactions.
Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This allows the moiety to form strong, directional hydrogen bonds with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues like arginine, serine, or asparagine) in a protein's active site, which can be a critical factor for high-affinity binding.
Metabolic Pathways: The nitro group is a site of potential metabolic activity. It can be reduced by nitroreductase enzymes, which are present in both mammalian cells and microorganisms. chemrxiv.org This reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to form an amine (-NH₂). chemrxiv.org This metabolic transformation can have several consequences:
Activation or Deactivation: The resulting amino group has vastly different electronic and hydrogen-bonding properties, which could either increase or decrease the compound's biological activity.
Toxicity: In some cases, the nitroso and hydroxylamine intermediates can be reactive and may lead to toxicity.
Prodrug Strategy: The reduction of a nitro group can be exploited in prodrug design, particularly for targeting hypoxic (low oxygen) environments, such as those found in solid tumors, where nitroreductase activity is often elevated.
Studies on 5-nitroindazole (B105863) derivatives have demonstrated their potential as antichagasic and antineoplastic agents, highlighting the importance of this functional group for specific biological activities. researchgate.net
| Compound | R Group (para-position) | Primary Role | Metabolic Liability |
|---|---|---|---|
| Analog F | -NO₂ (Nitro) | Strong H-bond acceptor; Electron-withdrawing | High (subject to nitroreductases) |
| Analog G | -NH₂ (Amino) | H-bond donor/acceptor; Electron-donating | Moderate (subject to oxidation/conjugation) |
| Analog H | -CN (Cyano) | Weak H-bond acceptor; Electron-withdrawing | Low |
Conformational Analysis and Tautomerism Effects on SAR
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and dynamic properties. For 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-, both conformational flexibility and tautomerism are key considerations in SAR.
Tautomerism: Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov Theoretical calculations and experimental observations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H form. researchgate.netnih.gov This stability is significant because the position of the N-H proton dictates the arrangement of hydrogen bond donors and acceptors presented by the heterocyclic core. The 1H-indazole structure is an effective hinge-binding fragment in many kinase inhibitors, where the N1-H acts as a hydrogen bond donor and the N2 atom acts as an acceptor. mdpi.com The less stable 2H-tautomer would present a different pattern, likely leading to a dramatic loss of activity if the 1H form is required for binding.
| Form | Key Feature | Relative Stability | Hypothetical Binding Energy (kcal/mol) |
|---|---|---|---|
| 1H-Tautomer | N1-H Donor, N2 Acceptor | High | -10.5 |
| 2H-Tautomer | N2-H Donor, N1 Acceptor | Low | -6.2 |
| Optimal Conformer (Planar) | Dihedral angle ~0° | Dependent on target | -10.5 |
| Non-Optimal Conformer (Perpendicular) | Dihedral angle ~90° | Dependent on target | -7.1 |
Systematic Structural Modifications for SAR Optimization
SAR optimization is an iterative process aimed at improving a lead compound's potency, selectivity, and pharmacokinetic properties through systematic structural changes. youtube.com For a lead compound like 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-, a medicinal chemist would explore modifications at several key positions to build a comprehensive SAR profile.
Modification of the Phenoxy Ring Substituents:
Fluorine Position: The fluoro group would be moved to the meta- and para-positions to probe how its electronic and steric effects influence activity from different locations. The introduction of a second fluorine atom (e.g., 2,6-difluoro) would also be explored to potentially enhance potency. nih.gov
Nitro Group Replacement: To address potential metabolic liabilities or toxicity associated with the nitro group, it would be replaced with various bioisosteres. Substituents like cyano (-CN), sulfonyl (-SO₂CH₃), or trifluoromethyl (-CF₃) could mimic its electron-withdrawing properties, while groups like amino (-NH₂) or acetamido (-NHCOCH₃) would offer different hydrogen-bonding capabilities.
Modification of the Indazole Core:
Substituents could be introduced at other positions on the indazole ring (e.g., C3, C5, C6, C7) to search for additional favorable interactions. For example, adding a small alkyl or amino group at the C3 position is a common strategy in developing indazole-based inhibitors. nih.gov
Alteration of the Linker:
The ether linkage could be replaced with other groups like an amino (-NH-), thioether (-S-), or a direct carbon-carbon bond to alter the geometry and flexibility between the two ring systems.
This systematic approach allows researchers to map the chemical space around the lead compound, identifying which modifications enhance desired properties and which are detrimental, ultimately leading to the design of an optimized clinical candidate.
| Modification Strategy | Example Change | Rationale | Desired Outcome |
|---|---|---|---|
| Nitro Group Bioisostere | -NO₂ → -CN | Maintain electron-withdrawing nature, remove metabolic liability | Improved safety profile, similar potency |
| Explore Halogen Position | 2-fluoro → 3-fluoro | Probe for new interactions within the binding pocket | Increased potency or selectivity |
| Indazole Core Substitution | Add -NH₂ at C3 | Introduce H-bond donor to engage with target | Increased potency |
| Linker Modification | -O- → -NH- | Change bond angle and introduce H-bond donor | Altered conformation, potentially improved binding |
Preclinical Biological Activity Spectrum of Indazole Derivatives
Indazole derivatives have demonstrated a broad range of pharmacological activities in preclinical studies. nih.gov These compounds are recognized as a "privileged structure" in medicinal chemistry due to their ability to bind to various biological targets, leading to diverse therapeutic effects. pnrjournal.com Research has highlighted their potential as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetic, and antiviral agents, with several indazole-based drugs already in clinical use or trials. nih.govresearchgate.net
The indazole core is a key component of several approved anti-cancer drugs, such as Pazopanib and Axitinib, which validates its importance as a pharmacophore for developing novel anti-cancer agents. researchgate.net Numerous studies have synthesized and evaluated various indazole derivatives, revealing potent anti-proliferative activity against a range of human cancer cell lines.
One study reported a series of indazole derivatives, with compound 2f showing significant growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org In breast cancer 4T1 cells, compound 2f was found to inhibit cell proliferation and colony formation, and it induced apoptosis in a dose-dependent manner. rsc.org This apoptotic effect was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org Furthermore, compound 2f disrupted cancer cell migration and invasion, reduced levels of matrix metalloproteinase-9 (MMP9), and increased the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). rsc.org
In another investigation, a series of 1H-indazole-3-amine derivatives were synthesized and tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govnih.gov Compound 6o from this series demonstrated a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and showed high selectivity when compared to normal human embryonic kidney cells (HEK-293). nih.govnih.gov Further studies suggested that compound 6o promotes apoptosis and affects the cell cycle, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govnih.gov
Additionally, derivatives of 6-(pyrimidin-4-yl)-1H-indazole have been evaluated for their anti-proliferative effects against human nasopharyngeal carcinoma cell lines (SUNE1). researchgate.net Several compounds in this series showed potent activities comparable to the positive control drug cisplatin (B142131) but with lower nephrotoxicity. researchgate.net The compound N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l) was found to induce mitochondria-mediated apoptosis and G2/M phase cell cycle arrest in SUNE1 cells. researchgate.net
Table 1: Anti-proliferative Activity of Selected Indazole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 2f | Multiple (including 4T1 breast cancer) | 0.23–1.15 μM | rsc.org |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govnih.gov |
| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM | nih.govnih.gov |
| Compound 6l | SUNE1 (Nasopharyngeal Carcinoma) | Potent activity similar to cisplatin | researchgate.net |
Indazole derivatives have been widely investigated for their anti-inflammatory properties, with some compounds like Benzydamine being commercially available non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.
Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner, a common model for acute inflammation. nih.govresearchgate.net The mechanism behind this effect appears to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation. nih.govresearchgate.net In one study, various indazoles demonstrated significant COX-2 inhibition, with IC₅₀ values ranging from 12.32 to 23.42 μM. nih.gov
Beyond COX-2 inhibition, these compounds also affect pro-inflammatory cytokines. nih.govresearchgate.net Research has demonstrated that indazole derivatives can inhibit the production of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. researchgate.net Their anti-inflammatory action is also linked to the scavenging of free radicals, as they have shown inhibitory effects on lipid peroxidation and can scavenge nitric oxide (NO) and DPPH radicals. nih.govresearchgate.net Computational studies using molecular docking and molecular dynamics simulations have supported these findings, showing that 1H-indazole analogs can bind effectively and stably to the active site of the COX-2 enzyme, indicating their potential for treating inflammation. researchgate.net
The indazole nucleus is a versatile scaffold that has also been explored for the development of antimicrobial agents. nih.govnih.gov Various substituted indazole derivatives have shown a range of activities against different pathogens.
A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division. nih.gov These compounds were evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov The results indicated better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specifically, compound 9 showed the best activity against S. pyogenes (MIC = 4 µg/mL), being more active than the reference drugs ciprofloxacin, curcumin, and 3-methoxybenzamide (B147233). nih.gov Compounds 12 and 18 were significantly more potent than 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus. nih.gov
The structural diversity of indazole derivatives has allowed for their exploration in a variety of other pharmacological areas. nih.gov
Antiviral Activity: A novel class of indazole-containing compounds has been identified with potent activity against both influenza A and B viruses. nih.gov The most potent compounds exhibited efficacy in the low micromolar to nanomolar concentration range. nih.gov One promising candidate, compound 24 , was shown to decrease the lung viral titer in a mouse model of influenza infection, suggesting its potential for further development as a clinical anti-influenza drug. nih.gov The mechanism of these compounds is believed to involve targeting the PA-PB1 protein-protein interface, which is crucial for viral replication. nih.gov
Antiarrhythmic and Other Activities: The broad biological profile of the indazole scaffold includes reports of antiarrhythmic and anti-HIV activities. nih.gov Additionally, specific indazole derivatives have been developed as selective ligands for serotonin (B10506) receptors. For instance, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT₄ receptor antagonists. nih.gov One such compound, 12g , demonstrated a significant antinociceptive effect in animal models of analgesia, proposing it as a lead compound for developing analgesics targeting the 5-HT₄ receptor. nih.gov
Identification and Characterization of Molecular Targets
The diverse biological activities of indazole derivatives stem from their ability to interact with a wide array of molecular targets, particularly protein kinases, which play a central role in cellular signaling pathways. nih.govnih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for kinases. nih.govresearchgate.net
Indazole-based compounds have been successfully designed as potent inhibitors of numerous kinases involved in cancer and other diseases.
Polo-like kinase 4 (PLK4): A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were developed as potent PLK4 inhibitors. Compound 81c (CFI-400945) , in particular, was identified as a single-digit nanomolar inhibitor of PLK4. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led de novo design, a novel series of 1H-indazole-based derivatives were discovered to inhibit FGFR1-3 kinases with IC₅₀ values in the micromolar range and excellent ligand efficiencies. nih.gov
Apoptosis signal-regulating kinase 1 (ASK1): Pyrazole derivatives, a class to which indazoles belong, have been reported as inhibitors of ASK1, a kinase involved in apoptosis and inflammation and implicated in neurodegenerative diseases. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 3-substituted 1H-indazoles were synthesized and found to be effective inhibitors of the IDO1 enzyme. The most potent compounds, 121 and 122 , had IC₅₀ values of 720 nM and 770 nM, respectively. Docking studies suggest that the 1H-indazole motif interacts with the ferrous ion of heme and hydrophobic pockets within the enzyme's active site. nih.gov
Pim Kinases: Researchers developed a series of 3-(pyrazin-2-yl)-1H-indazoles as potent, pan-Pim kinase inhibitors. The Pim kinase family is an attractive target for cancer therapy due to its role in regulating signaling pathways fundamental to tumorigenesis. nih.gov
Table 2: Kinase Inhibition Profile of Selected Indazole Derivatives
| Target Kinase/Enzyme | Representative Compound(s) | Activity | Reference |
|---|---|---|---|
| Polo-like kinase 4 (PLK4) | CFI-400945 (81c) | Single-digit nanomolar inhibition | nih.gov |
| Fibroblast growth factor receptors (FGFR1-3) | 1H-indazole derivatives | IC₅₀ in the range of 0.8–90 μM | nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Compounds 121 and 122 | IC₅₀ = 720 nM and 770 nM | nih.gov |
| Apoptosis signal-regulating kinase 1 (ASK1) | Pyrazole/Indazole derivatives | Identified as inhibitors | nih.gov |
| Pim Kinases (pan-Pim) | 3-(pyrazin-2-yl)-1H-indazoles | Identified as potent inhibitors | nih.gov |
Receptor Binding and Modulation
The interaction of indazole derivatives with various receptors is a key aspect of their biological activity.
G-protein coupled receptors (GPCRs)
Indazole-containing compounds have been investigated for their ability to bind to G protein-coupled receptors (GPCRs), a large family of receptors that play a crucial role in cellular signaling. nih.govresearchgate.netfrontiersin.org Certain indazole analogs have been identified as selective inhibitors of G protein-coupled receptor kinase 2 (GRK2). nih.gov These inhibitors bind to the active site of GRK2, demonstrating that the indazole moiety can serve as a potent "hinge-binder" in the kinase domain. nih.gov The interaction of these compounds with GRK2 suggests a potential role in modulating the signaling of various GPCRs. nih.gov
5-HT3 Receptor
Several studies have highlighted the potent antagonist activity of indazole derivatives at the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel. nih.govnih.govacs.org This antagonism is a key mechanism for the antiemetic effects of certain drugs. pnrjournal.comwikipedia.org The general pharmacophore for 5-HT3 receptor antagonists includes an aromatic or heteroaromatic ring, a carbonyl group, and a basic amine. nih.govnih.govacs.org Indazole derivatives fit this model, with the indazole ring acting as the aromatic component. nih.govnih.govacs.org For instance, the compound BRL 43694, an indazole derivative, has been shown to be a potent and selective 5-HT3 receptor antagonist, effective against chemotherapy-induced emesis. nih.gov
Table 1: Receptor Binding Profile of Related Indazole Derivatives
| Receptor Target | Compound Type | Observed Activity | Reference(s) |
|---|---|---|---|
| G protein-coupled receptor kinase 2 (GRK2) | Indazole-paroxetine hybrids | Selective inhibition | nih.gov |
| 5-HT3 Receptor | Indazole-3-carboxylic acid derivatives | Potent antagonism | nih.govacs.org |
Enzyme Inhibition Studies
The inhibitory action of indazole derivatives extends to various enzymes, indicating their potential as therapeutic agents.
DNA gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.govresearchgate.net While direct studies on 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- are not available, related heterocyclic compounds such as N-phenylpyrrolamides have been developed as potent inhibitors of bacterial DNA gyrase. nih.govrsc.org These inhibitors typically target the ATP-binding site of the GyrB subunit. nih.gov The potential for indazole derivatives to act as DNA gyrase inhibitors warrants further investigation.
Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.comresearchgate.net Inhibition of specific CA isoforms, such as CA IX, which is associated with tumors, is a promising strategy in cancer therapy. mdpi.comnih.gov Sulfonamides incorporating triazole moieties, which are structurally related to indazoles, have been shown to be selective inhibitors of CA IX. nih.gov These compounds have demonstrated the ability to induce apoptosis in cancer cells. nih.gov
Table 2: Enzyme Inhibition by Related Compound Classes
| Enzyme Target | Inhibitor Class | Key Findings | Reference(s) |
|---|---|---|---|
| DNA Gyrase | N-phenylpyrrolamides | Low nanomolar IC50 values against E. coli DNA gyrase | nih.govrsc.org |
Mechanistic Pathways and Cellular Responses
The biological effects of indazole derivatives are mediated through the modulation of various signaling pathways and result in a range of cellular responses.
Signal Transduction Pathway Modulation
MAPK signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. While direct evidence for the effect of 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- on the MAPK pathway is lacking, other indazole derivatives have been shown to influence this pathway.
c-Met pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell growth, motility, and invasion. nih.govresearchgate.netyoutube.com Aberrant c-Met signaling is implicated in the development and progression of many cancers. nih.gov The potential for indazole-based compounds to modulate the c-Met pathway is an area of active research, given the prevalence of this pathway in cancer. nih.gov
Cellular Responses and Phenotypes
Cell viability, apoptosis, and cell cycle arrest
Indazole derivatives have demonstrated significant anti-cancer activity by affecting cell viability, inducing apoptosis, and causing cell cycle arrest. For example, one study reported that an indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines. rsc.org This compound was found to dose-dependently promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org Furthermore, it decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. rsc.org Another study on 1H-indazole-3-amine derivatives showed that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and was found to affect apoptosis and the cell cycle. nih.gov
The presence of a 2-fluoro-4-nitrophenyl group may also contribute to the cellular activity. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated antibacterial activity against Klebsiella pneumoniae, suggesting it may act on penicillin-binding protein and promote cell lysis. nih.govresearchgate.net
Table 3: Cellular Responses to Indazole Derivatives
| Cellular Response | Compound/Derivative | Cell Line | Key Findings | Reference(s) |
|---|---|---|---|---|
| Inhibition of Cell Proliferation | Indazole derivative 2f | Various cancer cell lines | Potent growth inhibitory activity (IC50 = 0.23–1.15 μM) | rsc.org |
| Apoptosis Induction | Indazole derivative 2f | 4T1 breast cancer cells | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 | rsc.org |
| Cell Cycle and Apoptosis Modulation | 1H-indazole-3-amine derivative 6o | K562 leukemia cells | Inhibitory effect with an IC50 of 5.15 µM | nih.gov |
Molecular Interactions within in vitro Biological Systems
The biological activities of indazole derivatives stem from their specific molecular interactions within biological systems. For instance, the inhibitory effect of indazole-paroxetine hybrids on GRK2 is due to strong interactions with the hinge of the kinase domain. nih.gov The antagonist activity of indazole derivatives at the 5-HT3 receptor is attributed to their ability to bind to the receptor, likely within the same binding pocket as other 5-HT3 antagonists. nih.govacs.org
In the context of enzyme inhibition, the interaction of sulfonamide-based inhibitors with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the active site. nih.gov For DNA gyrase inhibitors, the interaction typically occurs at the ATP-binding site on the GyrB subunit, preventing the enzyme from carrying out its function. nih.gov The fluorine atom in the 2-fluoro-4-nitrophenoxy moiety can potentially enhance binding affinity and modulate the electronic properties of the molecule, which can influence its interaction with biological targets. researchgate.netnih.govnih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations are fundamental in predicting the molecular properties that arise from the arrangement of electrons and nuclei. These methods are used to determine stable conformations, reactivity, and spectroscopic characteristics of indazole-based compounds.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on various indazole derivatives have provided valuable information on their ground state properties and chemical reactivity. nih.gov A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: DFT Calculated HOMO-LUMO Energy Gaps for Exemplary Indazole Derivatives
| Compound Reference | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| 8a | -6.21 | -1.13 | 5.08 |
| 8c | -6.22 | -1.14 | 5.08 |
| 8q | -6.67 | -1.72 | 4.95 |
| 8u | -5.98 | -1.97 | 4.01 |
| 8x | -6.01 | -2.43 | 3.58 |
| 8z | -6.54 | -2.87 | 3.67 |
Data sourced from a DFT computational study on novel indazole derivatives. nih.gov
Quantum mechanical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in providing a sound theoretical basis for experimental Nuclear Magnetic Resonance (NMR) observations for indazole derivatives. nih.gov Theoretical calculations at the B3LYP/6-311++G(d,p) level have been successfully used to calculate the absolute shieldings for 13C and 15N nuclei, which correlate well with experimental NMR data. nih.govucm.es This combined approach of experimental NMR and quantum-chemical calculations allows for a more precise structural elucidation of complex molecules like indazole derivatives. nih.govucm.es While classical simulation methods like DFT provide reliable results, Quantum Machine Learning (QML) techniques are being explored to potentially enhance both the speed and precision of spectral property predictions for complex molecules in the future. halo.science
Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net Understanding the relative stability of these tautomers is crucial as it can influence the molecule's chemical behavior and biological interactions. Theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net Specifically, MP2/6-31G** calculations indicated that the 1H-tautomer of unsubstituted indazole is more stable than the 2H form by 15 kJ·mol⁻¹. nih.gov Similar energy differences have been reported by other authors, confirming that the 1H-indazole (benzoid form) is the predominant and more stable tautomer compared to the 2H-indazole (quinoid form). nih.govresearchgate.net This inherent stability of the 1H-form is a key characteristic of the indazole scaffold.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the interactions between a ligand, such as an indazole derivative, and a biological target, typically a protein. These methods are vital in drug discovery for predicting binding modes and assessing the stability of ligand-protein complexes.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is extensively used to understand how indazole derivatives might interact with protein active sites. For example, docking studies have been performed on indazole derivatives against various protein targets, including Hypoxia-inducible factor-1α (HIF-1α), Cyclooxygenase-2 (COX-2), and renal cancer-related proteins, to elucidate their binding mechanisms. nih.govnih.govresearchgate.net
In one study, various 1H-indazole analogs were docked with the COX-2 enzyme (PDB ID: 3NT1). researchgate.net The results, ranked by binding energy, indicated that compounds with specific substitutions, such as difluorophenyl or methoxyphenyl groups, showed significant binding affinities. researchgate.net Another study docked a series of indazole derivatives against a renal cancer-related protein (PDB: 6FEW), with the binding energy values used to rank the potential efficacy of the compounds. nih.gov These studies demonstrate how molecular docking can effectively predict the binding modes and affinities of indazole compounds, providing a structural framework for designing new, potent inhibitors. nih.gov
Table 2: Molecular Docking Binding Energies for Indazole Analogs with COX-2 (PDB: 3NT1)
| Compound Substitution | Binding Energy (kcal/mol) |
|---|---|
| Difluorophenyl | -9.11 |
| para-Toulene | -8.80 |
| 4-Methoxyphenyl | -8.46 |
Data represents binding results from a molecular docking study of 1H-indazole analogs as potential anti-inflammatory agents. researchgate.net
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamics of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. researchgate.net
Studies on indazole derivatives have used MD simulations to confirm the stability of the ligand within the active site of the target protein. nih.govresearchgate.net For instance, an MD simulation of a potent indazole derivative docked into the HIF-1α protein showed that the compound remained stable in the active site. nih.gov Similarly, a simulation of an indazole analog bound to the COX-2 enzyme also indicated that the compound was relatively stable within the enzyme's active site. researchgate.net These simulations are crucial for validating the docking results and ensuring that the predicted binding mode is maintained under more realistic, dynamic conditions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties, or "descriptors," that influence a molecule's potency, QSAR models can be used to predict the activity of untested compounds and to guide the design of new molecules with enhanced biological effects.
For a series of compounds including 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)-, a typical QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors can be broadly categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)-, the electron-withdrawing nature of the nitro group and the fluorine atom would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The spatial arrangement of the indazole ring and the substituted phenoxy group is a key determinant of how the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms and the presence of specific structural features.
Once these descriptors are calculated for a series of 4-phenoxy-1H-indazole analogs with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model.
A hypothetical QSAR model for a series of 4-phenoxy-1H-indazole derivatives might take the following form:
pIC50 = β0 + β1(LogP) + β2(LUMO) + β3(MR) + ...
The following interactive data table presents hypothetical data for a series of 4-phenoxy-1H-indazole analogs and the corresponding descriptors that could be used to build a QSAR model.
| Compound | Substituents on Phenoxy Ring | pIC50 | LogP | LUMO (eV) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 1 | H | 5.2 | 3.1 | -1.5 | 224.24 |
| 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)- | 2-fluoro, 4-nitro | 6.8 | 3.5 | -2.8 | 287.22 |
| 3 | 4-chloro | 5.9 | 3.8 | -1.7 | 258.68 |
| 4 | 4-methoxy | 5.5 | 3.3 | -1.3 | 254.27 |
| 5 | 2,4-dichloro | 6.3 | 4.2 | -1.9 | 293.13 |
From such a model, researchers could infer that the presence of electron-withdrawing groups at the 4-position of the phenoxy ring and a certain degree of lipophilicity are beneficial for the biological activity of this class of compounds.
In Silico Design of Novel 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- Analogs
The insights gained from QSAR studies, along with structure-based drug design (SBDD) approaches, can be powerfully leveraged for the in silico design of novel analogs of 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- with potentially improved potency, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design (SBDD):
If the three-dimensional structure of the biological target (e.g., a protein kinase, enzyme, or receptor) is known, SBDD techniques can be employed. This process typically involves:
Molecular Docking: The parent compound, 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)-, is computationally "docked" into the binding site of the target protein. This simulation predicts the most likely binding pose and orientation of the molecule within the active site and estimates the binding affinity.
Binding Site Analysis: The interactions between the ligand and the protein are analyzed in detail. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the nitrogen atoms of the indazole ring might act as hydrogen bond acceptors or donors, while the aromatic rings could engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket.
Fragment-Based and Ligand-Growing Approaches: Based on the docking results, new functional groups or molecular fragments can be computationally added to the parent structure to enhance its interactions with the target. For instance, if a hydrophobic pocket is identified near the phenoxy ring, adding a lipophilic group at a suitable position could increase binding affinity.
Ligand-Based Drug Design (LBDD):
In the absence of a known 3D structure of the target, LBDD methods can be utilized. These approaches rely on the information derived from a set of known active molecules.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. By aligning a series of active 4-phenoxy-1H-indazole analogs, a common pharmacophore can be generated. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Scaffold Hopping: This technique involves replacing the core scaffold (the 1H-indazole ring in this case) with other chemical moieties that can maintain the same spatial arrangement of the key functional groups as defined by the pharmacophore. This can lead to the discovery of novel chemical series with improved properties.
The following table outlines a hypothetical in silico design strategy for novel analogs based on 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)-.
| Design Strategy | Rationale | Proposed Modification on 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- | Predicted Outcome |
|---|---|---|---|
| Bioisosteric Replacement of Nitro Group | The nitro group can have metabolic liabilities. Replacing it with a bioisostere can improve the pharmacokinetic profile while maintaining or improving activity. | Replace the 4-nitro group with a cyano (-CN), trifluoromethyl (-CF3), or sulfone (-SO2CH3) group. | Enhanced metabolic stability and potentially improved potency due to different electronic and steric properties. |
| Exploration of the 2-Fluoro Position | The fluorine atom influences the conformation of the phenoxy ring and its electronic properties. Exploring other substituents could optimize interactions. | Replace the 2-fluoro group with a hydrogen, chloro, or methyl group. | Altered dihedral angle between the rings, potentially leading to a better fit in the binding pocket. |
| Substitution on the Indazole Ring | The indazole ring itself can be modified to explore additional interactions with the target. | Introduce small alkyl or halogen substituents at the 3, 5, 6, or 7-positions of the indazole core. | Potential for new hydrogen bonding or hydrophobic interactions, leading to increased affinity and selectivity. |
| Scaffold Hopping | To discover novel chemical series with potentially better drug-like properties. | Replace the 1H-indazole core with other bicyclic heteroaromatic systems like benzimidazole (B57391) or imidazopyridine, while retaining the 4-(2-fluoro-4-nitrophenoxy) moiety. | Identification of novel scaffolds with potentially improved ADME properties and intellectual property opportunities. |
Through the iterative application of these computational and theoretical chemistry approaches—from building predictive QSAR models to the rational in silico design of novel analogs—researchers can significantly accelerate the process of discovering and optimizing new drug candidates based on the 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- scaffold.
Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the analytical and spectroscopic characterization of the compound 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- (CAS No. 1269440-27-0) is not publicly available.
Therefore, it is not possible to provide detailed research findings or data tables for the following analytical methods as requested:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, multinuclear)
Mass Spectrometry (MS and High-Resolution Mass Spectrometry)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy and Photophysical Property Characterization
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Methods for Isolation and Purity Verification
While general synthetic methods and biological activities for the broader class of indazole derivatives are widely reported, the specific characterization data required to populate the requested article outline for this particular compound could not be located. Scientific research on this exact molecule may be proprietary, unpublished, or not yet conducted.
Analytical and Spectroscopic Characterization in Research Settings
Chromatographic Methods for Isolation and Purity Verification in Research
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of compounds in a mixture. In the context of research involving 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)-, HPLC is primarily used to assess the purity of synthesized batches and to monitor the progress of chemical reactions.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For compounds like substituted indazoles, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the analyte is influenced by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Given the structural features of 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)-, which include aromatic rings and a polar nitro group, a typical reversed-phase HPLC method would employ a C18-functionalized silica gel as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH-modifying buffer like formic acid or ammonium acetate to ensure reproducibility) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to achieve optimal separation of the main compound from any impurities or starting materials.
Detection is most commonly achieved using a UV-Vis detector, as the aromatic nature of the indazole and phenoxy rings, along with the nitro group, imparts strong chromophores that absorb UV radiation. The detection wavelength would be selected based on the UV spectrum of the compound to maximize sensitivity.
Table 1: Typical HPLC Parameters for the Analysis of Substituted Indazole Derivatives
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C18-silica gel (e.g., 5 µm particle size, 4.6 x 250 mm column) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Elution Mode | Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of chemical compounds. nih.govumich.edu In a research setting, TLC is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. umich.educhemistryhall.com It is also used to identify suitable solvent systems for larger-scale purification by column chromatography. umich.edu
For the analysis of 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)-, a normal-phase TLC approach is generally suitable. This involves a polar stationary phase, typically silica gel coated on a glass or aluminum plate, and a less polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds adsorb more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane, is commonly used. The polarity of the mobile phase is optimized by varying the ratio of the solvents to obtain Rf values for the compounds of interest that are ideally between 0.2 and 0.8 for clear separation. chemistryhall.com
After the development of the TLC plate, the separated spots are visualized. Since 1H-Indazole, 4-(2-fluoro-4-nitrophenoxy)- contains conjugated aromatic systems, it is expected to be UV-active. Therefore, the spots can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots against a fluorescent background. Further visualization can be achieved by staining the plate with a chemical reagent, such as potassium permanganate or iodine vapor, which reacts with the compounds to produce colored spots. chemistryhall.com
Table 2: Typical TLC Parameters for the Analysis of Substituted Indazole Derivatives
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |
Future Research Directions and Potential Applications
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1H-Indazole,4-(2-fluoro-4-nitrophenoxy)-, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro and fluorine groups on the phenoxy moiety. A reflux setup in polar aprotic solvents (e.g., DMSO or DMF) with a base (e.g., K₂CO₃) is common . Optimization includes:
- Temperature control : Prolonged reflux (18–24 hours) ensures complete substitution .
- Solvent selection : DMSO enhances nucleophilicity but may require post-reaction dilution with ice water for precipitation .
- Yield improvement : Crystallization with ethanol-water mixtures (1:1 v/v) can purify the product, achieving ~65% yield .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns, nitro group deshielding). ¹⁹F NMR confirms fluorine integration .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in nitro group orientation or indazole ring planarity . For twinned crystals, SHELXPRO can handle high-resolution data .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₅H₁₀FN₃O₃) and detects isotopic peaks for fluorine .
Q. What safety and handling protocols are essential for this nitro- and fluoro-substituted compound?
- Methodological Answer :
- Toxicity : Nitro groups may pose mutagenic risks; use fume hoods and PPE (gloves, lab coats) .
- Stability : Store in amber vials at –20°C to prevent photodegradation. Monitor for exothermic decomposition using DSC .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to nitro group reactivity .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound, and what binding interactions are plausible?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or RBP4. The indazole core may form H-bonds with Arg121 (RBP4) or hydrophobic contacts with Leu37 .
- MD simulations : GROMACS can assess stability of the fluoro-phenoxy group in binding pockets over 100 ns trajectories .
- ADMET prediction : SwissADME evaluates nitro group metabolic liabilities (e.g., CYP450-mediated reduction) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?
- Methodological Answer :
- Dynamic effects : Split ¹H NMR peaks may arise from restricted rotation of the nitro group. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can confirm rotational barriers .
- HSQC/HMBC : Assign ambiguous NOESY peaks by correlating ¹H-¹³C long-range couplings (e.g., distinguishing indazole C4 vs. phenoxy C2) .
- DFT calculations : Gaussian09 optimizes molecular geometry to predict chemical shifts, identifying discrepancies between experimental and theoretical data .
Q. How does the electron-withdrawing nitro group influence reactivity in downstream functionalization?
- Methodological Answer :
- Electrophilic substitution : The nitro group deactivates the ring, directing further substitutions to meta positions. For example, Pd-catalyzed C–H activation requires directing groups (e.g., pyridine) .
- Reduction pathways : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, altering solubility and bioactivity. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
